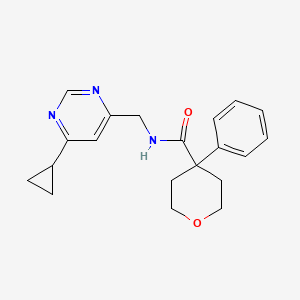

![molecular formula C21H22N4O5S B2865780 N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide CAS No. 1105250-80-3](/img/structure/B2865780.png)

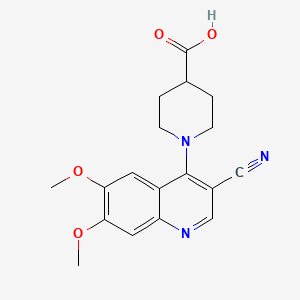

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including an amide, a furan ring, and a thieno[3,4-c]pyrazole ring . It is related to a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO− or EDC . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. Information about its melting point, solubility, and NMR data would require experimental determination .Scientific Research Applications

Bioluminescence Imaging

This compound has been explored for its use in bioluminescence imaging . Derivatives of furimazine, which share a similar furan-2-ylmethyl group, have been designed to extend the bioluminescence substrates for nanoluciferase (NLuc), an enzyme used in bioluminescent imaging . This application is particularly valuable for in vivo studies, allowing researchers to track cellular and molecular processes in real-time within living organisms.

Cancer Research

In the realm of oncology, compounds with the furan-2-ylmethyl moiety have been synthesized as potential epidermal growth factor receptor (EGFR) inhibitors . These inhibitors are crucial in cancer treatment as they can block the signals that tell cancer cells to grow. The compound could be modified to enhance its anticancer properties, making it a valuable asset in the development of new cancer therapies.

Cytotoxicity Studies

The furan-2-ylmethyl group is also present in compounds tested for their cytotoxic effects on lung carcinoma cells . By studying the cytotoxicity of such compounds, researchers can better understand their potential as therapeutic agents and their effects on different cell types, which is essential for drug development.

Metal Complex Formation

Compounds containing the furan-2-ylmethyl group have been investigated for their ability to form metal complexes . These complexes can have various applications, including catalysis, materials science, and as models for biological systems. The study of such complexes can lead to the development of new materials with unique properties.

Molecular Docking Studies

Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Derivatives of the compound can be used in molecular docking studies to explore their interactions with proteins, which is beneficial for drug design and understanding molecular mechanisms .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O5S/c1-28-17-7-3-6-14(19(17)29-2)21(27)23-20-15-11-31-12-16(15)24-25(20)10-18(26)22-9-13-5-4-8-30-13/h3-8H,9-12H2,1-2H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBEAJDSINBOAAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Piperidin-2-yl)phenyl]methanol](/img/structure/B2865700.png)

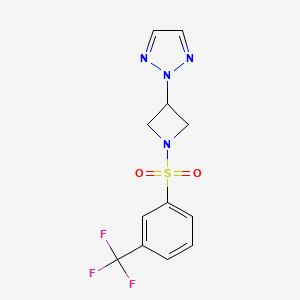

![4-Ethyl-5-fluoro-6-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine](/img/structure/B2865701.png)

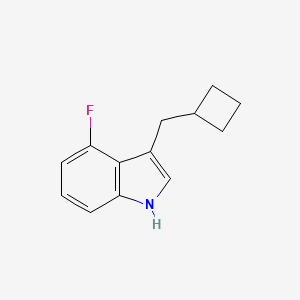

![N-butyl-1-(3-methoxypropyl)-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2865702.png)

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2865703.png)

![(2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2865705.png)

![2-Benzyl-4-methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2865707.png)

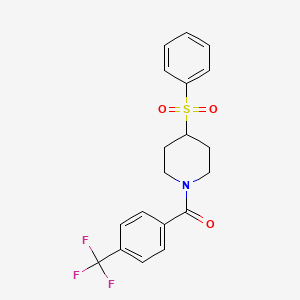

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((3-chloro-4-fluorophenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2865709.png)